Cas no 1021067-27-5 (1-(4-Ethylphenyl)-3-methylbutan-1-amine)

1021067-27-5 structure
اسم المنتج:1-(4-Ethylphenyl)-3-methylbutan-1-amine
كاس عدد:1021067-27-5
وسط:C13H21N
ميغاواط:191.3125436306
MDL:MFCD11148367
CID:5175965
PubChem ID:43197647
1-(4-Ethylphenyl)-3-methylbutan-1-amine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-(4-ethylphenyl)-3-methylbutan-1-amine
- Benzenemethanamine, 4-ethyl-α-(2-methylpropyl)-
- 1-(4-Ethylphenyl)-3-methylbutan-1-amine
-
- MDL: MFCD11148367
- نواة داخلي: 1S/C13H21N/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10,13H,4,9,14H2,1-3H3
- مفتاح Inchi: WVAHPVCJSJLGNL-UHFFFAOYSA-N
- ابتسامات: NC(C1C=CC(CC)=CC=1)CC(C)C
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 14
- تدوير ملزمة العد: 4
- تعقيدات: 145
- إكسلوغ 3: 3.3
- طوبولوجي سطح القطب: 26
1-(4-Ethylphenyl)-3-methylbutan-1-amine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242993-10.0g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 95% | 10.0g |
$2393.0 | 2024-06-19 | |
Enamine | EN300-242993-5g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 5g |
$1614.0 | 2023-09-15 | ||
Enamine | EN300-242993-0.1g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
Enamine | EN300-242993-0.05g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
Enamine | EN300-242993-2.5g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 95% | 2.5g |
$1089.0 | 2024-06-19 | |
Enamine | EN300-242993-5.0g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 95% | 5.0g |
$1614.0 | 2024-06-19 | |
Enamine | EN300-242993-0.5g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
Enamine | EN300-242993-10g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 10g |
$2393.0 | 2023-09-15 | ||
Enamine | EN300-242993-0.25g |
1-(4-ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
Ambeed | A1079435-1g |
1-(4-Ethylphenyl)-3-methylbutan-1-amine |
1021067-27-5 | 95% | 1g |
$512.0 | 2024-04-26 |
1-(4-Ethylphenyl)-3-methylbutan-1-amine الوثائق ذات الصلة
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
1021067-27-5 (1-(4-Ethylphenyl)-3-methylbutan-1-amine) منتجات ذات صلة
- 2227715-79-7(rac-(1R,2S)-2-(3-bromo-4,5-dimethoxyphenyl)cyclopropan-1-amine)
- 1807129-76-5(Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate)
- 1805089-25-1(6-Cyano-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine)
- 914086-00-3((βS)-2-Chloro-β-hydroxybenzenepropanoic Acid)
- 2228707-97-7(tert-butyl N-1-amino-4-(thiophen-3-yl)butan-2-ylcarbamate)
- 1361646-18-5(3-Methoxy-2-nitro-6-(2,4,6-trichlorophenyl)pyridine)
- 119771-23-2((S)-3-(4-Boronophenyl)-2-(Tert-Butoxycarbonyl)Propanoic Acid)
- 160057-59-0(11-Octadecenoic acid, 10-hydroxy-, (11E)-)
- 1806370-03-5(3,6-Difluoro-2-methylbenzenesulfonamide)
- 2229020-21-5(2-methyl-2-(4-methylpyridin-3-yl)propanal)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:1021067-27-5)1-(4-Ethylphenyl)-3-methylbutan-1-amine

نقاء:99%
كمية:1g
الأسعار ($):461.0